(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
(Z)-Methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a heterocyclic compound featuring a benzo[d]thiazol core substituted with ethyl and dimethoxy groups. The Z-configuration of the carbamoyl linkage and the methyl benzoate ester at the para-position contribute to its stereochemical and electronic uniqueness.
Properties
IUPAC Name |
methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-5-22-16-14(25-2)10-11-15(26-3)17(16)28-20(22)21-18(23)12-6-8-13(9-7-12)19(24)27-4/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFXOOMJRGNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the ethyl and methoxy groups: The ethyl and methoxy substituents are introduced through alkylation and methylation reactions, respectively.
Formation of the carbamoyl benzoate ester: This step involves the reaction of the benzo[d]thiazole derivative with methyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure and reactivity may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications
The target compound’s structural complexity positions it as a candidate for advanced pharmacological studies, particularly in oncology. Its benzoate ester may improve solubility over carbamate analogues (), while the benzo[d]thiazol core aligns with bioactive derivatives (). Future work should explore synthetic optimization and comparative bioassays to validate these hypotheses.
Biological Activity
(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₂O₄S, with a molecular weight of approximately 365.43 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research has indicated that compounds containing a benzo[d]thiazole structure exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. A study highlighted that certain benzothiazole derivatives can effectively inhibit farnesyltransferase, an enzyme implicated in cancer cell survival .
Antimicrobial Activity
The presence of methoxy groups in the compound enhances its lipophilicity and bioactivity, potentially increasing its effectiveness against microbial pathogens. Compounds with similar structural features have demonstrated antibacterial and antifungal properties. For example, benzothiazole derivatives have been reported to possess inhibitory effects against various bacterial strains.
The mechanism of action for this compound is likely related to its ability to interact with specific biological targets such as enzymes or receptors. The ylidene linkage within the thiazole framework may facilitate binding to these targets, leading to modulation of signaling pathways associated with cell proliferation and survival.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This can be achieved through the condensation of 4,7-dimethoxy-2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Introduction of the Ethyl Group : Alkylation using ethyl halides in the presence of a base allows for the introduction of the ethyl substituent.
- Formation of the Carbamoyl Group : This step involves reacting the benzothiazole derivative with methyl isocyanate to form the carbamoyl linkage.
Study on Anticancer Activity
A recent study evaluated a series of benzothiazole derivatives for their anticancer properties. Among these, this compound exhibited potent cytotoxic effects against breast cancer cell lines. The study noted that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins.
Antimicrobial Evaluation
Another investigation focused on the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Varied substituents on benzothiazole ring | Anticancer and antimicrobial |
| Methoxybenzamide | Simple amide structure with methoxy group | Analgesic properties |
| (Z)-N-(3-Ethylbenzothiazol-2(3H)-ylidene) | Lacks methoxy groups; affects reactivity | Reduced bioactivity |
The unique combination of methoxy groups and ylidene linkage in this compound enhances its biological activity compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
